N-(2,4-difluorophenyl)-6-(1H-1,2,4-triazol-1-yl)nicotinamide
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Overview
Description
N-(2,4-difluorophenyl)-6-(1H-1,2,4-triazol-1-yl)nicotinamide is a chemical compound that features a combination of fluorinated phenyl and triazole groups attached to a nicotinamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-6-(1H-1,2,4-triazol-1-yl)nicotinamide typically involves the following steps:
Formation of the 2,4-difluorophenyl intermediate:
Attachment of the triazole ring: The triazole ring can be introduced via a cyclization reaction involving hydrazine derivatives and nitriles.
Coupling with nicotinamide: The final step involves coupling the 2,4-difluorophenyl-triazole intermediate with nicotinamide using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-difluorophenyl)-6-(1H-1,2,4-triazol-1-yl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(2,4-difluorophenyl)-6-(1H-1,2,4-triazol-1-yl)nicotinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-6-(1H-1,2,4-triazol-1-yl)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can coordinate with metal ions in the active site of enzymes, inhibiting their activity. Additionally, the fluorinated phenyl group can enhance the compound’s binding affinity and selectivity for its target.
Comparison with Similar Compounds
Similar Compounds
Fluconazole: An antifungal agent with a similar triazole structure.
Voriconazole: Another antifungal agent with a fluorinated phenyl group.
Efinaconazole: A topical antifungal agent with structural similarities.
Uniqueness
N-(2,4-difluorophenyl)-6-(1H-1,2,4-triazol-1-yl)nicotinamide is unique due to the specific combination of its fluorinated phenyl and triazole groups, which can confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-6-(1,2,4-triazol-1-yl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F2N5O/c15-10-2-3-12(11(16)5-10)20-14(22)9-1-4-13(18-6-9)21-8-17-7-19-21/h1-8H,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YENJUOVUPPAGQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)NC(=O)C2=CN=C(C=C2)N3C=NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F2N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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